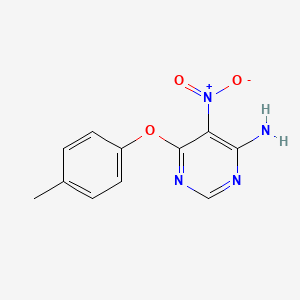

6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(4-methylphenoxy)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-7-2-4-8(5-3-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHZFYULIPFJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328190 | |

| Record name | 6-(4-methylphenoxy)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816046 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

497063-46-4 | |

| Record name | 6-(4-methylphenoxy)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine typically involves the reaction of 4-chloro-5-nitropyrimidine with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylphenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 6-(4-Methylphenoxy)-5-aminopyrimidin-4-amine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The 4-methylphenoxy group at position 6 distinguishes this compound from analogs with alternative substituents:

- 6-(4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine : Incorporation of a piperidine-oxadiazole moiety introduces conformational rigidity and hydrogen-bonding sites, improving target selectivity .

- 6-Morpholino-5-nitropyrimidin-4-amine: A morpholine group enhances water solubility due to its polar nature, favoring pharmacokinetic profiles .

Table 1: Substituent Effects on Physicochemical Properties

*Predicted using Lipinski’s rule of five.

Modifications at Position 5

The nitro group at position 5 is a common feature in pyrimidine derivatives. Comparisons include:

- 5-Aminomethyl Derivatives (e.g., 5-[(4-ethoxyanilino)methyl] analogs): Schiff base formation at position 5 (-C=N-) enhances antibacterial activity (MIC = 16 µg/mL against Enterococcus faecalis) by promoting membrane disruption .

- 5-Chloro-6-methylpyrimidines : Replacement of nitro with chloro reduces cytotoxicity but compromises antimicrobial efficacy .

Structural and Crystallographic Insights

- Hydrogen Bonding: The amine at position 4 participates in N–H⋯N hydrogen bonds (bond length ~2.98 Å), stabilizing crystal lattices. This contrasts with analogs like 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine, where intramolecular N–H⋯N bonds form six-membered rings .

Biological Activity

6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a nitro group and a phenoxy group. Its chemical structure can be depicted as follows:

This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in critical biochemical pathways.

Target Enzymes

Research indicates that this compound may act as an inhibitor for specific protein targets, including:

- Protein Arginine Methyltransferase 1 (PRMT1) : A study highlighted its potential as a PRMT1 inhibitor, which plays a role in cancer progression. The compound exhibited significant anti-proliferative effects against tumor cell lines such as DLD-1 and T24, with IC50 values indicating effective inhibition at low concentrations .

Biochemical Pathways

The compound's interactions lead to alterations in several biochemical pathways, including:

- Cell Cycle Regulation : By inhibiting PRMT1, the compound may disrupt cell cycle progression in cancer cells.

- Apoptosis Induction : Evidence suggests that it may promote apoptosis in malignant cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be enhanced by modifying its structure.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Nitro group position | Critical for binding affinity to PRMT1 | |

| Phenoxy substituent | Enhances lipophilicity and cellular uptake |

Case Studies and Research Findings

Several studies have demonstrated the compound's potential applications:

- Anticancer Activity : In vitro studies have shown that this compound exhibits potent anticancer properties across various cell lines, with IC50 values ranging from 2.0 μM to 13.1 μM depending on the specific cell type .

- Anti-inflammatory Effects : Preliminary data suggest that the compound may also possess anti-inflammatory properties, although further research is necessary to elucidate these effects fully.

- Antimicrobial Activity : Some studies indicate potential antimicrobial effects, warranting further investigation into its use as an antimicrobial agent.

Q & A

What are the key challenges in synthesizing 6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine, and how can they be methodologically addressed?

Basic Research Question

Synthesis of this compound involves regioselective nitration and coupling reactions. Challenges include controlling nitro group placement and avoiding side reactions (e.g., over-nitration). A stepwise approach is recommended:

Nitration Optimization : Use low temperatures (0–5°C) and stoichiometric nitric acid to minimize byproducts .

Coupling Reactions : Employ Buchwald-Hartwig amination with Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) for efficient aryl ether bond formation .

Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .

How can researchers confirm the structural integrity of this compound?

Basic Research Question

Structural validation requires multi-technique analysis:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N between amine and pyrimidine nitrogens) and dihedral angles (e.g., 12–15° for substituent planarity) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₀N₄O₃) with <2 ppm error .

What advanced strategies can resolve contradictory spectral data during characterization?

Advanced Research Question

Contradictions (e.g., unexpected NMR splitting or missing HRMS peaks) require systematic troubleshooting:

Replicate Experiments : Confirm reproducibility under identical conditions .

Complementary Techniques :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Pair IR spectroscopy with computational DFT calculations to validate vibrational modes (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous functional groups .

How does the electronic nature of the 4-methylphenoxy group influence the compound’s reactivity?

Advanced Research Question

The electron-donating methyl group stabilizes the phenoxy moiety, affecting:

- Nucleophilic Aromatic Substitution (NAS) : Reduces reactivity at the pyrimidine C4 position due to increased electron density .

- Photostability : Enhances resistance to nitro group degradation under UV light compared to unsubstituted analogs .

Experimental Validation : - Compare reaction kinetics with 4-chlorophenoxy analogs using HPLC monitoring .

- Perform Hammett analysis to quantify substituent effects on reaction rates .

What computational methods are suitable for predicting the biological activity of this compound?

Advanced Research Question

Leverage in silico tools to prioritize in vitro testing:

Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase) based on nitro group polarity and pyrimidine planarity .

QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts from similar pyrimidine derivatives .

MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) with GROMACS .

How can researchers address low yields in scale-up synthesis?

Advanced Research Question

Optimize parameters systematically:

-

Table: Critical Reaction Parameters

-

Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

What are the implications of polymorphic forms for this compound’s application?

Advanced Research Question

Polymorphism affects solubility and bioavailability. Mitigation strategies include:

Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to identify stable forms .

Thermal Analysis : DSC/TGA to characterize melting points and phase transitions .

Bioavailability Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) .

How should researchers design stability studies under varying pH conditions?

Basic Research Question

Adopt ICH Q1A guidelines with modifications for nitro compounds:

Buffer Systems :

Analytical Endpoints :

- HPLC-UV to quantify degradation products (e.g., amine reduction byproducts) .

- LC-MS to identify nitro-to-amine conversion pathways .

What methodologies validate the absence of genotoxic impurities in synthesized batches?

Advanced Research Question

Follow ICH M7 recommendations:

AMES Test : Screen for mutagenicity using Salmonella strains TA98 and TA100 .

LC-HRMS : Detect impurities at <0.1% threshold with MRM transitions .

In Silico Tools : Apply DEREK Nexus to predict structural alerts .

How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?

Advanced Research Question

Isotopes enable precise tracking:

Synthesis : Incorporate ¹⁵N at the pyrimidine N1 position via labeled ammonium chloride .

Metabolite Identification : Use ¹⁵N-edited HSQC NMR or LC-MS/MS to detect labeled intermediates in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.